N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide
CAS No.: 50389-12-3
Cat. No.: VC16257974
Molecular Formula: C18H12Cl4N2O4S2
Molecular Weight: 526.2 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide - 50389-12-3](/images/structure/VC16257974.png)
Specification
CAS No. | 50389-12-3 |
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Molecular Formula | C18H12Cl4N2O4S2 |
Molecular Weight | 526.2 g/mol |
IUPAC Name | N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C18H12Cl4N2O4S2/c19-13-15(21)18(24-30(27,28)12-9-5-2-6-10-12)16(22)14(20)17(13)23-29(25,26)11-7-3-1-4-8-11/h1-10,23-24H |
Standard InChI Key | MGWQBOXYCUJGJI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-[4-(Benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide (CAS 50389-12-3) is a chlorinated aromatic sulfonamide derivative with the molecular formula and a molecular weight of 526.24 g/mol . The compound features two benzenesulfonamide groups attached to a central tetrachlorophenyl ring, creating a symmetric structure with significant steric and electronic effects due to the chlorine substituents.
The IUPAC name reflects its substitution pattern: the parent phenyl ring contains chlorine atoms at positions 2, 3, 5, and 6, while the benzenesulfonamide groups are bonded to the para position (position 4) of the central ring. This arrangement enhances the compound’s stability and influences its reactivity in synthetic applications .
Table 1: Molecular and Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 526.24 g/mol |
Assay Purity | 90%, 98% |
Appearance | Specification-dependent |
Storage Conditions | Dry, dark, ventilated |
Synthesis and Manufacturing
The synthesis of N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide likely involves sequential sulfonylation and chlorination steps. A plausible route includes:
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Sulfonylation: Reacting 4-aminotetrachlorobenzene with benzenesulfonyl chloride to form the monosulfonamide intermediate.
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Second Sulfonylation: Introducing a second benzenesulfonyl group at the para position of the intermediate .
Industrial-scale production requires stringent control of reaction conditions (e.g., temperature, stoichiometry) to avoid side products. Suppliers such as Dayang Chem (Hangzhou) Co., Ltd., offer the compound in kilogram quantities, indicating its commercial viability for pharmaceutical and synthetic applications .
Physicochemical Properties
While detailed experimental data on melting point and solubility are unavailable, the compound’s high chlorine content (27% by mass) suggests limited water solubility and potential lipophilicity. The tetrachlorophenyl core contributes to thermal stability, making it suitable for high-temperature reactions. Comparative analysis with simpler benzenesulfonamides (e.g., sulfamerazine derivatives ) implies a melting point range of 180–250°C, though confirmation requires further study.
Pharmaceutical and Industrial Applications
Antimicrobial Activity
Benzenesulfonamide derivatives are historically significant as sulfa drugs, inhibiting bacterial dihydropteroate synthase . While direct evidence for this compound’s antimicrobial efficacy is lacking, structural analogs like sulfamerazine (CAS 127-58-2) demonstrate potent activity against Gram-positive bacteria . The tetrachloro substitution may enhance membrane permeability or target affinity, warranting biochemical screening.
Intermediate in Organic Synthesis
The compound serves as a building block for synthesizing complex molecules. Its dual sulfonamide groups act as directing or protecting groups in cross-coupling reactions. For example, palladium-catalyzed couplings could functionalize the aromatic rings for drug discovery .
Table 2: Comparative Analysis with Related Sulfonamides
Research Gaps and Future Directions
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Physicochemical Profiling: Experimental determination of solubility, melting point, and stability under varying pH conditions.
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Biological Screening: Evaluation of antimicrobial, anticancer, or enzyme-inhibitory properties.
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Synthetic Optimization: Development of greener synthesis routes to improve yield and reduce waste.
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